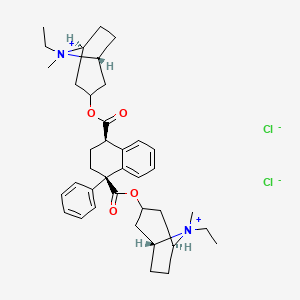

(R)-(+)-4-Dimethylaminopyrindinyl(pentaphenylcyclopentadienyl)iron

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This section discusses the chemistry and applications of (R)-(+)-4-Dimethylaminopyrindinyl(pentaphenylcyclopentadienyl)iron, focusing on its synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The compound is synthesized through reactions involving iron pentacarbonyl and dimethylaminofulvenes. These reactions yield products with varying configurations and isomers due to the influence of steric effects from NR2 groups on the formation of ring-linking C-C bonds. Dynamic NMR studies show restricted rotation about these bonds in some isomers, indicating a complex synthesis pathway with significant organic chemistry implications for the Fe2(CO)2(μ-CO)2 moieties involved (Callan et al., 1994).

Molecular Structure Analysis

X-ray diffraction studies confirm the structures of these compounds, revealing variations due to stereochemical effects. The detailed structural analysis provides insights into the coordination chemistry and molecular architecture of these iron complexes, showcasing their potential in catalysis and material science (Callan et al., 1994).

Chemical Reactions and Properties

These compounds exhibit unique reactivity patterns, including unexpected and unusual reactions due to the involvement of Fe2(CO)2(μ-CO)2 fragments. Their extensive organic chemistry, influenced by the NR2 groups, opens up new avenues for exploring organometallic chemistry and reaction mechanisms (Callan et al., 1994).

Physical and Chemical Properties Analysis

The compounds' physical and chemical properties, such as solubility, stability, and reactivity towards various substrates, are essential for their application in synthesis and catalysis. Their unique properties, derived from the pentaphenylcyclopentadienyl and dimethylaminopyrindinyl groups, make them valuable for studying iron-catalyzed processes and developing new catalytic systems.

5-(Trifluoromethyl)dibenzothiophen-5-ium-3-sulfonate

5-(Trifluoromethyl)dibenzothiophen-5-ium-3-sulfonate is explored in terms of its synthesis, molecular structure, chemical reactions, and properties, emphasizing its role in organic synthesis and potential applications.

Synthesis Analysis

The synthesis of 5-(trifluorovinyl)dibenzothiophenium triflate, a related compound, showcases the methodology for introducing the trifluoromethyl group into complex molecules. This process involves reactions with alcohols and phenols to produce various sulfonium salts, demonstrating the versatility of trifluoromethylated reagents in organic synthesis (Feng et al., 2022).

Molecular Structure Analysis

Structural elucidation by X-ray crystallography confirms the architecture of these compounds, providing insights into their electronic structure and reactivity. Such analyses are crucial for understanding the interaction of the trifluoromethyl group with substrates and its impact on the chemical properties of the compounds.

Chemical Reactions and Properties

5-(Trifluoromethyl)dibenzothiophen-5-ium-3-sulfonate and its derivatives serve as powerful electrophilic aminating reagents, facilitating the imination of thiols and the radical amination of hydrazones. These reactions underline the compound's utility in introducing nitrogen functionalities and modifying chemical structures (Li et al., 2021).

Scientific Research Applications

Organic Electronics : Air-stable organometallic compounds, including derivatives of iron, have been utilized for n-doping electron-transport materials. These materials are significant in the development of p-i-n homojunction diodes, with applications in advanced electronic devices (Guo et al., 2012).

Catalysis : Iron complexes with α-diimine ligands are found to polymerize styrene through a catalytic chain transfer mechanism. These findings are crucial for understanding and improving polymerization processes in industrial applications (Allan et al., 2007).

Organometallic Chemistry : Studies on the reaction of iron pentacarbonyl with various aminofulvenes reveal intricate organic chemistry involving iron complexes. This research provides valuable insights into the behavior and potential applications of these organometallic compounds (Callan et al., 1994).

Biochemistry : Research involving iron(II) complexes with macrocyclic ligands as non-heme porphyrin analogues has implications for understanding biological processes involving iron. This research could lead to novel applications in biochemistry and medicine (Korendovych et al., 2007).

Environmental Science : Studies on iron complexes and their application in the degradation of pollutants demonstrate their potential use in environmental remediation technologies. For example, the use of iron phthalocyanine in the degradation of oxytetracycline hydrochloride highlights the role of iron complexes in advanced oxidation processes (Sun et al., 2020).

Safety And Hazards

properties

InChI |

InChI=1S/C35H25.C10H11N2.Fe/c1-6-16-26(17-7-1)31-32(27-18-8-2-9-19-27)34(29-22-12-4-13-23-29)35(30-24-14-5-15-25-30)33(31)28-20-10-3-11-21-28;1-12(2)10-6-7-11-9-5-3-4-8(9)10;/h1-25H;3-7H,1-2H3; |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTXZYEUJQXICCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=N[C]2[C]1[CH][CH][CH]2.C1=CC=C(C=C1)[C]2[C]([C]([C]([C]2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6.[Fe] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H36FeN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

660.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-(+)-4-Dimethylaminopyrindinyl(pentaphenylcyclopentadienyl)iron | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[3.1.0]hexane-6-carboxylic acid, 2-amino-2-cyano-4-methyl-, ethyl ester,](/img/no-structure.png)

![Dilithium ethoxy-[[ethoxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B1143080.png)